molecular formula C7H5ClFNO2 B112103 5-Amino-2-chloro-4-fluorobenzoic acid CAS No. 172404-33-0

5-Amino-2-chloro-4-fluorobenzoic acid

Cat. No. B112103
M. Wt: 189.57 g/mol
InChI Key: GANBUJGJERTPPV-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-4-fluorobenzoic Acid is an intermediate in the synthesis of Saflufenacil-d7 . It has a molecular weight of 189.57 and a molecular formula of C7H5ClFNO2 . The compound is a white solid .


Molecular Structure Analysis

The IUPAC name for this compound is 5-amino-2-chloro-4-fluorobenzoic acid . The InChI code is 1S/C7H5ClFNO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) . The compound’s structure can also be represented by the SMILES string: C1=C(C(=CC(=C1N)F)Cl)C(=O)O .


Physical And Chemical Properties Analysis

5-Amino-2-chloro-4-fluorobenzoic acid is a white solid . It has a molecular weight of 189.57 and a molecular formula of C7H5ClFNO2 . The compound should be stored at 0-5°C .

Scientific Research Applications

5-Amino-2-chloro-4-fluorobenzoic acid is a chemical compound with the molecular formula C7H5ClFNO2 . It’s typically stored at temperatures between 0-5°C .

Additionally, indole derivatives , which can potentially be synthesized from compounds like 5-Amino-2-chloro-4-fluorobenzoic acid, have shown diverse biological activities. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

5-Amino-2-chloro-4-fluorobenzoic acid is a chemical compound with the molecular formula C7H5ClFNO2 . It’s typically stored at temperatures between 0-5°C .

Additionally, indole derivatives , which can potentially be synthesized from compounds like 5-Amino-2-chloro-4-fluorobenzoic acid, have shown diverse biological activities. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

5-Amino-2-chloro-4-fluorobenzoic acid is a chemical compound with the molecular formula C7H5ClFNO2 . It’s typically stored at temperatures between 0-5°C .

Additionally, indole derivatives , which can potentially be synthesized from compounds like 5-Amino-2-chloro-4-fluorobenzoic acid, have shown diverse biological activities. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety And Hazards

The safety data sheet for 5-Amino-2-chloro-4-fluorobenzoic acid indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

5-amino-2-chloro-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANBUJGJERTPPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476607
Record name 5-Amino-2-chloro-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-chloro-4-fluorobenzoic acid

CAS RN

172404-33-0
Record name 5-Amino-2-chloro-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-chloro-4-fluoro-5-nitrobenzoic acid (18.0 g, 0.0824 mol) in 75 ml of acetic acid was heated at reflux temperature. Iron powder (18.4 g, 0.328 mol) was added in several portions and the resulting suspension was cooled to room temperature and diluted with water and ethyl acetate. The mixture was filtered and the filtrate was saved. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to afford the title compound as a tan solid. Yield: 9.00 g (58.1%); mp.: 153-155° C.; identified by NMR and mass spectral analysis.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
18.4 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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